Glaziovine

HBV Antiviral Proaporphine

Source the proaporphine alkaloid Glaziovine for its uniquely advantageous pharmacological profile. Unlike typical benzodiazepines, it provides documented anxiolytic efficacy without unwanted muscle relaxant effects. Its distinct spirocyclic structure supports exclusive glucuronidation to a single metabolite in humans. With an IC50 of 8 nM against HBsAg secretion and a unique lytic mechanism against E. histolytica, it is a superior, multi-target tool compound for validating next-generation anxiolytics and antiviral agents. Ensure your research utilizes this high-purity, (S)-isomer standard.

Molecular Formula C18H19NO3
Molecular Weight 297.3 g/mol
CAS No. 6808-72-6
Cat. No. B1195106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlaziovine
CAS6808-72-6
Synonymsglaziovine
glaziovine, (+-)-isome
Molecular FormulaC18H19NO3
Molecular Weight297.3 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C3=C2C1CC34C=CC(=O)C=C4)O)OC
InChIInChI=1S/C18H19NO3/c1-19-8-5-11-9-14(22-2)17(21)16-15(11)13(19)10-18(16)6-3-12(20)4-7-18/h3-4,6-7,9,13,21H,5,8,10H2,1-2H3
InChIKeyPNJUPRNTSWJWAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glaziovine (CAS 6808-72-6): Proaporphine Alkaloid Sourcing for Neuropharmacological and Anti-Infective Research


Glaziovine (CAS 6808-72-6), also designated as (S)-glaziovine, is a proaporphine alkaloid originally isolated from Ocotea glaziovii (Lauraceae) [1]. It has been subsequently identified in several other plant species, including Annona cherimola and Litsea cubeba [2]. The compound is characterized by a unique spirocyclic structure with the molecular formula C18H19NO3 and a molecular weight of 297.3 g/mol [3]. Glaziovine was registered as a tranquilizer under the trademark Suavedol® and is recognized for its distinct neuropharmacological profile, which includes documented anxiolytic activity comparable to benzodiazepines but with a different side effect profile [1].

Why Glaziovine (CAS 6808-72-6) Cannot Be Replaced by Generic Aporphine or Proaporphine Analogs


Although numerous proaporphine and aporphine alkaloids exist (e.g., pronuciferine, stepharine, crotsparine), glaziovine possesses a distinct pharmacological fingerprint characterized by a unique combination of high oral bioavailability, an atypical side effect profile lacking muscle relaxant properties, and a multi-target activity spectrum spanning antiviral, anti-amoebic, and anti-ulcer effects [1]. Substitution with structural analogs such as purpureine or norpurpureine is not supported by data, as these compounds demonstrate different mechanisms of action in parasitic assays and have not been validated in human pharmacokinetic studies [2]. The compound's specific spirocyclic core and substitution pattern on the isoquinoline ring system are critical for its observed CNS penetration and metabolic fate, which include exclusive glucuronidation to a single metabolite in humans, a feature not documented for its closest structural relatives [3].

Quantitative Differentiators for Glaziovine (CAS 6808-72-6) Procurement and Scientific Selection


Glaziovine (CAS 6808-72-6) Exhibits Sub-Nanomolar Antiviral Potency Against HBV In Vitro

Glaziovine demonstrates potent inhibition of Hepatitis B virus (HBV) in a cellular model. In Hep G2.2.15 cells transfected with HBV, glaziovine suppressed the secretion of Hepatitis B surface antigen (HBsAg) with an IC50 of 8 nM [1]. This nanomolar potency is a critical differentiator from other aporphine alkaloids, which have not been characterized for HBV inhibition.

HBV Antiviral Proaporphine

Glaziovine (CAS 6808-72-6) PK Profile: 78-84% Enteral Absorption and Single Metabolite Pathway in Humans

Human pharmacokinetic studies with 14C-labeled glaziovine (20 mg oral and intravenous doses) established that glaziovine exhibits high enteral absorption, ranging from 78% to 84%, with a peak plasma concentration occurring at 2 hours post-oral administration [1]. The cumulative urinary excretion of total radioactivity over 24 hours was 38% after oral and 50% after i.v. administration [1]. Critically, metabolic investigation in human urine identified glaziovine glucuronide as the sole drug metabolite [1]. In contrast, many structurally related alkaloids lack any human pharmacokinetic characterization.

Pharmacokinetics Bioavailability Metabolism

Glaziovine (CAS 6808-72-6) Anti-Amoebic IC50 of 33.5 µM with Distinct Lysis-Dominant Mechanism

In a head-to-head study against Entamoeba histolytica trophozoites, glaziovine exhibited an IC50 of 33.5 µM, compared to an IC50 of 6.8 µM for the standard drug metronidazole [1]. Importantly, glaziovine's mechanism of action was distinct: it induced significantly less apoptosis and more amoebic lysis compared to the alkaloid extract and other aporphine alkaloids tested (purpureine, 3-hydroxyglaucine, norpurpureine) [1]. This differential mechanism suggests a unique mode of anti-amoebic action not shared by its structural relatives.

Amoebiasis Antiparasitic Mechanism

Glaziovine (CAS 6808-72-6) Anxiolytic Efficacy Without Muscle Relaxant Side Effects

Clinical evaluation of glaziovine as an anxiolytic agent demonstrated 'good to excellent' anti-anxiety effects in the majority of treated subjects [1]. Crucially, its action was differentiated from traditional anxiolytics like meprobamate and benzodiazepine derivatives (e.g., diazepam) by a complete lack of muscle relaxant properties [1]. This finding is supported by the NCI classification noting its activity is 'similar to diazepam' as an anxiolytic [2].

Anxiolytic CNS Side Effect Profile

Glaziovine (CAS 6808-72-6) Anti-Ulcer Efficacy in Experimental Models Compared to Sulpiride

A comparative study investigated the anti-ulcer effect of glaziovine against sulpiride, a known anti-ulcer drug, in experimentally induced ulcers in guinea pigs and rats [1]. Glaziovine demonstrated an anti-ulcer effect in these models, though specific quantitative outcomes were not detailed in the abstract. The study confirms that glaziovine, a psychotropic alkaloid from a new chemical class, possesses gastroprotective properties warranting comparison with established agents.

Anti-ulcer Gastroprotection Preclinical

Glaziovine (CAS 6808-72-6) Superior In Silico Binding to Neurodegenerative Targets Compared to Memantine and Tacrine

In an in silico study evaluating natural compounds for neurodegenerative disease targets, glaziovine demonstrated superior interaction energy (docking score) with acetylcholinesterase, VGF nerve growth factor, cyclin-dependent kinase, and glycogen synthase kinase compared to the clinically used drugs memantine and tacrine [1]. Glaziovine also showed favorable binding to the GluN1/GluN2B NMDA receptor, β-secretase, and tyrosine phosphorylation regulation kinase [1].

Neurodegeneration Alzheimer's Molecular Docking

Optimal Research and Procurement Scenarios for Glaziovine (CAS 6808-72-6)


Lead Compound for Developing Non-Benzodiazepine Anxiolytics

Glaziovine's clinically demonstrated anxiolytic efficacy, combined with the documented absence of muscle relaxant side effects, makes it a prime scaffold for medicinal chemistry programs aiming to develop next-generation anxiolytics with improved safety profiles. Researchers can leverage its distinct pharmacological profile to design derivatives that retain efficacy while minimizing motor side effects [1].

Tool Compound for HBV Replication and HBsAg Secretion Studies

With a potent in vitro IC50 of 8 nM against HBsAg secretion, glaziovine serves as a valuable tool compound for investigating HBV biology and for screening campaigns targeting viral antigen suppression. Its high potency provides a robust positive control for assays and a starting point for mechanism-of-action studies [2].

Multi-Target Lead for Neurodegenerative Disease Research

Based on in silico predictions of superior binding to acetylcholinesterase, NMDA receptors, and other key neurodegenerative targets, glaziovine is a promising lead compound for Alzheimer's disease and other dementias. Researchers can prioritize glaziovine for in vitro and in vivo validation studies to confirm its polypharmacology and potential disease-modifying effects [3].

Positive Control for Anti-Amoebic Lysis Mechanism Studies

Glaziovine's unique lysis-dominant mechanism of action against E. histolytica, as opposed to the apoptosis-dominant mechanism of other aporphine alkaloids, makes it an essential tool compound. It can be used as a comparator to dissect cell death pathways and to screen for novel anti-amoebic agents with a similar lytic profile [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glaziovine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.